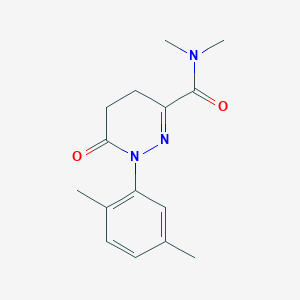![molecular formula C14H18N2O3 B7455939 methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7455939.png)
methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. The compound was first synthesized in the 1980s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is not fully understood, but it is thought to work by targeting the tumor vasculature. methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which leads to the destruction of the tumor vasculature and subsequent tumor cell death.
Biochemical and Physiological Effects:
methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been shown to have a number of biochemical and physiological effects. In preclinical studies, methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been shown to induce the production of cytokines, such as TNF-alpha, interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has also been shown to inhibit the growth of new blood vessels, which is important for tumor growth and survival.
実験室実験の利点と制限
Methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is also stable and has a long shelf-life, which makes it easy to store and transport. However, methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate also has a short half-life in vivo, which means that it needs to be administered frequently to maintain therapeutic levels.
将来の方向性
There are a number of future directions for methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate research. One area of interest is the development of methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate analogs that have improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate treatment. Finally, there is interest in combining methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate with other cancer therapies to enhance its anti-tumor activity.
合成法
Methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is synthesized from 6-methyl-3,4-dihydroquinoline-2(1H)-one, which is reacted with chloroacetyl chloride to form 6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl chloride. This intermediate is then reacted with methyl carbamate to form methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate.
科学的研究の応用
Methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, colon, and prostate cancer. methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has also been shown to enhance the anti-tumor activity of other cancer therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-6-12-11(8-10)4-3-7-16(12)9-13(17)15-14(18)19-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAULZQBRDUUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CC(=O)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)






![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![(4Z)-2-(3-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455946.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)

